1-Benzyl-3-chlorobenzene chemical properties
1-Benzyl-3-chlorobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Benzyl-3-chlorobenzene (CAS No. 27798-38-5). The document is structured to provide readily accessible data for research and development applications, including detailed protocols and graphical representations of chemical synthesis.
Core Chemical and Physical Properties
1-Benzyl-3-chlorobenzene, also known as m-chlorodiphenylmethane, is an aromatic compound containing a benzene ring and a chlorobenzene ring linked by a methylene bridge.[1][2] Its core properties are summarized below. It is important to note that while data for its isomer, 1-benzyl-4-chlorobenzene, is available, specific experimental values for the 3-chloro isomer are not widely published.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source / Notes |
| IUPAC Name | 1-benzyl-3-chlorobenzene | [2] |
| Synonyms | 3-Chlorodiphenylmethane, m-chlorodiphenylmethane | [2] |
| CAS Number | 27798-38-5 | [2][3] |
| Molecular Formula | C₁₃H₁₁Cl | [2] |
| Molecular Weight | 202.68 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents such as hexane, chloroform, and benzene. | Based on the properties of its isomer[4] |
| Refractive Index | Data not available |
Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra for this compound, are indexed in chemical databases, indicating that characterization has been performed.[2]
Chemical Reactivity
The reactivity of 1-Benzyl-3-chlorobenzene is dictated by its three main components: the unsubstituted benzene ring, the chlorobenzene ring, and the methylene bridge.
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Chlorobenzene Ring: The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but it also deactivates the ring towards these reactions due to its electron-withdrawing inductive effect. The C-Cl bond on the aromatic ring is strong and generally unreactive towards nucleophilic substitution except under harsh conditions.
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Benzyl Group: The benzyl group (-CH₂-) is an activating, ortho-, para-directing group for the unsubstituted benzene ring. The benzylic protons on the methylene bridge are more reactive towards radical substitution than typical alkyl protons.
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Overall Reactivity: The compound can undergo electrophilic substitution on either ring. The unsubstituted ring is more activated and will be the preferential site for many electrophilic reactions. The chlorobenzene ring is less reactive.
Experimental Protocols: Synthesis
A plausible and common method for the synthesis of 1-Benzyl-3-chlorobenzene is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Detailed Methodology: Friedel-Crafts Alkylation
Objective: To synthesize 1-Benzyl-3-chlorobenzene by alkylating chlorobenzene with benzyl chloride.
Materials:
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Chlorobenzene (C₆H₅Cl)
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Benzyl chloride (C₆H₅CH₂Cl)
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Anhydrous aluminum chloride (AlCl₃)
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Dry diethyl ether or dichloromethane (DCM) as solvent
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Ice-cold water
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Aqueous sodium bicarbonate solution (5%)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
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Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is moisture-free. The entire apparatus should be placed in a fume hood.
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Reagent Preparation: In the round-bottom flask, place an excess of chlorobenzene, which will also serve as the solvent. Begin stirring.
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Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the stirring chlorobenzene. The addition should be done portion-wise to control the initial reaction.
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Addition of Alkylating Agent: Place benzyl chloride in the dropping funnel. Add the benzyl chloride dropwise to the stirred mixture of chlorobenzene and AlCl₃ at room temperature. An ice bath can be used to control the reaction temperature if it becomes too vigorous. HCl gas will be evolved during the reaction.
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Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours or heat gently (e.g., to 40-50 °C) to bring the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add ice-cold water dropwise to the reaction mixture to decompose the aluminum chloride catalyst. This step is highly exothermic and will release more HCl gas.
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Work-up: Transfer the mixture to a separatory funnel. Add more water and an organic solvent (e.g., diethyl ether or DCM) if needed.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
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Drying: Dry the separated organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 1-Benzyl-3-chlorobenzene.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Benzyl-3-chlorobenzene.
Biological Activity and Signaling Pathways
Currently, there is no specific, publicly available research detailing the biological activity or interaction of 1-Benzyl-3-chlorobenzene with signaling pathways. Its structural similarity to other diarylmethanes may suggest potential for biological investigation, but no data has been published in this regard. Professionals in drug development should treat this compound as a novel chemical entity for which toxicological and pharmacological profiles are yet to be determined.
References
- 1. 3-Chlorodiphenylmethane (CAS 27798-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Benzyl-3-chlorobenzene | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-chlorobenzene | 27798-38-5 [chemicalbook.com]
- 4. Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [benchchem.com]


